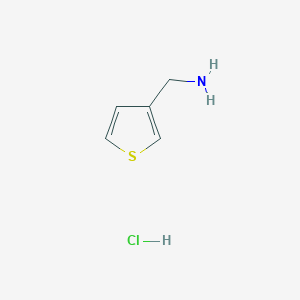

Thiophen-3-ylmethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophen-3-ylmethanamine hydrochloride: is an organic compound with the molecular formula C5H8ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is commonly used in research and industrial applications due to its versatile chemical properties.

準備方法

Synthetic Routes and Reaction Conditions:

Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.

Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Industrial Production Methods: Industrial production of thiophen-3-ylmethanamine hydrochloride typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

化学反応の分析

Types of Reactions:

Oxidation: Thiophen-3-ylmethanamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced thiophene derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products:

Oxidation Products: Thiophene oxides.

Reduction Products: Reduced thiophene derivatives.

Substitution Products: Various substituted thiophene compounds.

科学的研究の応用

Scientific Research Applications

Thiophen-3-ylmethanamine hydrochloride serves as a versatile building block in synthetic chemistry and has been investigated for its biological activities.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications. It is often used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders. The compound's structure allows it to interact with biological targets, making it a candidate for drug development.

Key Studies :

- Antidepressant Activity : Research indicates that derivatives of thiophen-3-ylmethanamine exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties.

- Anticancer Properties : Some studies have explored its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models.

Organic Synthesis

This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its thiophene ring structure allows for various substitution reactions, making it valuable in the development of new materials.

Synthetic Routes :

- Amination Reactions : The compound can be synthesized through the amination of thiophene derivatives, which can then be further modified to create a range of functionalized products.

| Reaction Type | Conditions | Yield |

|---|---|---|

| N-Alkylation | Thiophene + alkyl halides | 75% |

| N-Acylation | Thiophene + acyl chlorides | 80% |

| Coupling Reactions | Thiophenes with aryl halides | 70% |

Material Science

The compound has potential applications in the field of organic electronics. Its unique electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Highlights :

- Conductivity Studies : Thiophenes are known for their conductive properties when incorporated into polymer matrices, enhancing the performance of electronic devices.

Case Study 1: Antidepressant Development

A study focused on synthesizing derivatives of this compound aimed at developing new antidepressants. The derivatives were tested for their binding affinity to serotonin receptors, showing promising results that warrant further investigation into their pharmacological profiles.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain derivatives of this compound inhibited the growth of cancer cells by inducing apoptosis. This highlights the compound's potential as a lead structure for anticancer drug development.

作用機序

The mechanism of action of thiophen-3-ylmethanamine hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed effects .

類似化合物との比較

2-Thiophenemethylamine: Similar structure but with the amine group at a different position on the thiophene ring.

3-Aminothiophene: Another thiophene derivative with an amino group directly attached to the ring.

2-Aminothiophene-3-carbonitrile: A thiophene derivative with both amino and nitrile groups.

Uniqueness: Thiophen-3-ylmethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other thiophene derivatives may not be as effective .

生物活性

Thiophen-3-ylmethanamine hydrochloride (CAS No. 115132-84-8) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C7H10ClN

- Molecular Weight : 155.62 g/mol

- CAS Number : 115132-84-8

This compound is believed to interact with various molecular targets, including enzymes and receptors. Its mode of action typically involves:

- Binding to Active Sites : The compound may bind to specific sites on proteins, influencing their activity.

- Modulation of Protein Conformation : It can alter the structure of target proteins, affecting their function and interactions within biological systems.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of thiophen derivatives, including those similar to thiophen-3-ylmethanamine. For example, thiophen-2-yl analogs have shown significant anti-schistosomal activity, inducing paralysis in parasites at non-toxic concentrations to mammalian cells. This suggests that compounds like thiophen-3-ylmethanamine may also possess similar properties .

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of thiophen derivatives on various cell lines. The findings indicate that:

- Selectivity : Certain thiophen compounds exhibit selective toxicity towards cancerous cells while sparing normal cells.

- Concentration-Dependent Effects : The biological response varies significantly with concentration, demonstrating a clear dose-response relationship.

Table 1: Summary of Biological Activities

| Study | Compound | Biological Activity | Concentration | Cell Line/Model |

|---|---|---|---|---|

| Thiophen-2-yl derivatives | Anti-schistosomal | 1 μM | Schistosoma mansoni | |

| Thiophen derivatives | Cytotoxicity | Varies | HeLa, HEK293 |

Case Study: Antiparasitic Activity

A notable case study involved the evaluation of a series of thiophen derivatives against Schistosoma mansoni. The study reported that:

- Compound Efficacy : Thiophen derivatives induced long-lasting paralysis in the parasite, with effective concentrations around 1 μM.

- Mechanism Insights : Observations indicated that these compounds led to irreversible damage, significantly impairing the motility of the parasites even after extensive washing .

Comparison with Similar Compounds

This compound shares structural similarities with other heterocyclic compounds, which may influence its biological activity. For instance:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 5-Bromo-2,1,3-benzothiadiazole | Brominated heterocycle | Antimicrobial properties |

| 3-Bromobenzo[b]selenophene | Selenium-containing analog | Potential anticancer activity |

These comparisons highlight the unique substitution patterns and functional groups present in thiophen derivatives that may contribute to their distinct biological profiles .

Future Directions

Given the promising results from preliminary studies on thiophen derivatives, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying the biological activities.

- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the thiophen structure affect biological activity.

特性

IUPAC Name |

thiophen-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWJIHMNGIOCCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115132-84-8 |

Source

|

| Record name | 115132-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。